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molecular formula C9H10ClNO2 B8326053 2-(6-Chloropyridin-3-yloxy)-2-methylpropanal

2-(6-Chloropyridin-3-yloxy)-2-methylpropanal

Cat. No. B8326053
M. Wt: 199.63 g/mol
InChI Key: AQLRDVXOJXYLNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08889682B2

Procedure details

An oven dried flask containing 350 ml dry CH2Cl2 was cooled to −78° C. under argon. The oxalyl chloride (31.0 g, 20.7 mL, 244 mmol, Eq: 1.30) was added followed by the addition of DMSO (28 mL, 394 mmol, 2.1 equiv) via dropwise addition. The mixture is stirred for 10 minutes and then a solution of 2-(6-chloropyridin-3-yloxy)-2-methylpropan-1-ol (41.17 g of 92% pure material, 188 mmol, Eq: 1.00), dissolved in 60 ml CH2Cl2, was added via slow dropwise addition. The mixture is stirred for 30 minutes at −78° C. Triethylamine (105 mL, 751 mmol, 4 equiv) was added and the cooling bath was removed and the reaction mixture was allowed to stir for 1 hour with warming to ambient temperature. The reaction mixture was diluted with saturated NaHCO3 (275 mL), shaken and the organic phase collected and washed with an equal volume of brine. The aqueous phase was back-extracted with DCM (2×150 ml). The combined organics phase was dried (MgSO4), filtered and concentrated in vacuo. This resulting residue was purified by Analogix MPLC (SF40-240G column) eluting with 2% to 30% EtOAC/Hex gradient over 60 minutes to afford the desired product (37.1 g) as a light yellow oil. (M+H)+=200 m/e. 1H NMR (300 MHz, CHLOROFORM-d) δ ppm 1.44 (s, 6 H) 7.07-7.34 (m, 2 H) 8.05 (d, J=3.02 Hz, 1 H) 9.79 (s, 1 H).
Name
Quantity
28 mL
Type
reactant
Reaction Step One
Quantity
41.17 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
105 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CS(C)=O.[Cl:5][C:6]1[N:11]=[CH:10][C:9]([O:12][C:13]([CH3:17])([CH3:16])[CH2:14][OH:15])=[CH:8][CH:7]=1.C(N(CC)CC)C>C(Cl)Cl>[Cl:5][C:6]1[N:11]=[CH:10][C:9]([O:12][C:13]([CH3:17])([CH3:16])[CH:14]=[O:15])=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
28 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
41.17 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)OC(CO)(C)C
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
105 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An oven dried flask
ADDITION
Type
ADDITION
Details
containing 350 ml dry CH2Cl2
ADDITION
Type
ADDITION
Details
The oxalyl chloride (31.0 g, 20.7 mL, 244 mmol, Eq: 1.30) was added
ADDITION
Type
ADDITION
Details
was added via slow dropwise addition
STIRRING
Type
STIRRING
Details
The mixture is stirred for 30 minutes at −78° C
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
STIRRING
Type
STIRRING
Details
to stir for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
with warming to ambient temperature
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with saturated NaHCO3 (275 mL)
STIRRING
Type
STIRRING
Details
shaken
CUSTOM
Type
CUSTOM
Details
the organic phase collected
WASH
Type
WASH
Details
washed with an equal volume of brine
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was back-extracted with DCM (2×150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics phase was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
This resulting residue was purified by Analogix MPLC (SF40-240G column)
WASH
Type
WASH
Details
eluting with 2% to 30% EtOAC/Hex gradient over 60 minutes
Duration
60 min

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=CC=C(C=N1)OC(C=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 37.1 g
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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